molecular formula C13H36Cl4N4 B125249 N1,N11-Diethylnorspermine tetrahydrochloride CAS No. 156886-85-0

N1,N11-Diethylnorspermine tetrahydrochloride

Cat. No.: B125249
CAS No.: 156886-85-0
M. Wt: 390.3 g/mol
InChI Key: LAWBSOKBIROCQP-UHFFFAOYSA-N
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Description

N1,N11-Diethylnorspermine tetrahydrochloride, commonly referred to as DENSPM tetrahydrochloride, is a synthetic analog of the naturally occurring polyamine spermine. This compound is known for its ability to induce polyamine depletion and inhibit tumor cell growth by substituting for spermine and depleting intracellular pools of endogenous polyamines .

Biochemical Analysis

Biochemical Properties

N1,N11-Diethylnorspermine Tetrahydrochloride plays a significant role in biochemical reactions. It interacts with the enzyme spermidine/spermine N1-acetyltransferase (SSAT), inducing its mRNA and stabilizing its enzyme activity . This interaction is crucial for the regulation of polyamine metabolism, which is essential for cell growth and differentiation.

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with SSAT. By inducing SSAT, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by interacting with SSAT. It induces the mRNA of SSAT and stabilizes its enzyme activity, leading to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

It is known that it effectively stabilizes SSAT enzyme activity .

Metabolic Pathways

This compound is involved in the metabolic pathway of polyamines, interacting with the enzyme SSAT . This interaction can affect metabolic flux and metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N11-Diethylnorspermine tetrahydrochloride involves the alkylation of norspermine with ethyl groups. The reaction typically requires the use of ethylating agents under controlled conditions to ensure the selective formation of the desired product. The reaction is carried out in an aqueous medium, and the product is purified through crystallization to obtain the tetrahydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The compound is produced in a controlled environment to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

N1,N11-Diethylnorspermine tetrahydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives have different biological activities and can be used for various research purposes .

Scientific Research Applications

N1,N11-Diethylnorspermine tetrahydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

N1,N11-Diethylnorspermine tetrahydrochloride is unique compared to other polyamine analogs due to its potent ability to induce SSAT expression and deplete polyamine levels. Similar compounds include:

    N1,N11-Bis(ethyl)norspermine (BENSpm): Another polyamine analog with similar properties but different potency and efficacy.

    N1,N12-Diethylspermine (DESpm): A related compound with distinct biological activities and applications.

    N1,N11-Dimethylspermine (DMSpm): A methylated analog with unique effects on polyamine metabolism

This compound stands out due to its specific mechanism of action and its potential as an anticancer agent, making it a valuable compound for scientific research and therapeutic development .

Properties

IUPAC Name

N-ethyl-N'-[3-[3-(ethylamino)propylamino]propyl]propane-1,3-diamine;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H32N4.4ClH/c1-3-14-8-5-10-16-12-7-13-17-11-6-9-15-4-2;;;;/h14-17H,3-13H2,1-2H3;4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWBSOKBIROCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCNCCCNCCCNCC.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H36Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156886-85-0
Record name Diethylnorspermine tetrahydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156886850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIETHYLNORSPERMINE TETRAHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC7Y7UNA09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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